molecular formula C19H30N2O B14982882 N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]pentanamide

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]pentanamide

Cat. No.: B14982882
M. Wt: 302.5 g/mol
InChI Key: IFEKPPILQYZJHT-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]pentanamide is a synthetic organic compound that features a piperidine ring, a phenyl group, and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]pentanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Pentanamide Moiety: The pentanamide group is formed through amide bond formation reactions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines or phenyl derivatives.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.

    Phenyl Derivatives: Compounds with phenyl groups, such as toluene derivatives.

    Amides: Compounds with amide functional groups, such as acetamides and benzamides.

Uniqueness

N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]pentanamide

InChI

InChI=1S/C19H30N2O/c1-3-4-8-19(22)20-15-18(21-13-6-5-7-14-21)17-11-9-16(2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3,(H,20,22)

InChI Key

IFEKPPILQYZJHT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NCC(C1=CC=C(C=C1)C)N2CCCCC2

Origin of Product

United States

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